molecular formula C13H14ClN3 B13199654 1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine

1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine

Cat. No.: B13199654
M. Wt: 247.72 g/mol
InChI Key: QOKBTCJIKQVOFE-UHFFFAOYSA-N
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Description

1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound featuring a pyrrolo[3,4-d]pyridazine core.

Preparation Methods

The synthesis of 1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of pyrrolo[1,2-a]pyrazines can be achieved through a transition-metal-free strategy involving the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, pyrrolopyrazine derivatives have been shown to exhibit kinase inhibitory activities, which can be attributed to their ability to bind to the active sites of enzymes and inhibit their function . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of cyclopropyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

4-chloro-5,7-dicyclopropyl-6-methylpyrrolo[3,4-d]pyridazine

InChI

InChI=1S/C13H14ClN3/c1-17-11(7-2-3-7)9-6-15-16-13(14)10(9)12(17)8-4-5-8/h6-8H,2-5H2,1H3

InChI Key

QOKBTCJIKQVOFE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=NN=C(C2=C1C3CC3)Cl)C4CC4

Origin of Product

United States

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